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Executive Summary

Nesvategrast (formerly known as OTT166 or SF0166) is a novel, potent, and selective small
molecule inhibitor of RGD-binding integrins, designed for topical ophthalmic administration. It
primarily targets the avp3, avp6, and avf38 integrins, which are key regulators of cellular
adhesion, signaling, and angiogenesis. Developed for the treatment of diabetic retinopathy,
nesvategrast aims to modulate the pathological vascular processes that characterize the
disease. Preclinical studies have demonstrated its ability to inhibit neovascularization and
vascular leakage in various animal models. However, the Phase 2 DR:EAM clinical trial in
patients with diabetic retinopathy did not meet its primary efficacy endpoints, although the drug
was found to be safe and well-tolerated. This technical guide provides a comprehensive
overview of the mechanism of action of nesvategrast, summarizing key preclinical and clinical
data, and detailing the experimental methodologies used in its evaluation.

Core Mechanism of Action: Selective Integrin
Inhibition

Nesvategrast is a synthetic, small molecule designed to mimic the Arg-Gly-Asp (RGD) motif
present in many extracellular matrix (ECM) proteins.[1][2][3] This mimicry allows it to bind to

and inhibit the function of specific integrins that recognize this sequence. Integrins are
heterodimeric transmembrane receptors, composed of a and 3 subunits, that mediate cell-
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matrix and cell-cell interactions, playing a crucial role in cellular signaling, adhesion, migration,
and proliferation.[4]

Nesvategrast exhibits high affinity and selectivity for the avp3, av36, and av38 integrins.[5] By
blocking the binding of their natural ligands, nesvategrast disrupts the downstream signaling
cascades that promote pathological angiogenesis and vascular permeability, key drivers of
diabetic retinopathy.

Downstream Signaling Pathways

The inhibition of avf33, av36, and av38 integrins by nesvategrast is believed to interfere with
multiple signaling pathways implicated in ocular neovascularization:

e avp3 Integrin and VEGF Signaling: The av33 integrin is highly expressed on activated
endothelial cells during angiogenesis. It physically and functionally interacts with the
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary mediator of VEGF-
induced angiogenesis. The binding of av33 to its ligands is thought to be necessary for the
full activation of VEGFR-2 and its downstream signaling through pathways such as Ras/MAP
kinase, which promotes endothelial cell proliferation, migration, and survival. Nesvategrast,
by blocking av3, is hypothesized to attenuate these VEGF-driven pro-angiogenic signals.
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e avf(8 Integrin and TGF-3 Activation: The avf38 integrin is a key activator of Transforming
Growth Factor-f3 (TGF-), a pleiotropic cytokine with complex roles in angiogenesis and
fibrosis. avf38 binds to latent TGF- on the cell surface, leading to its conformational change
and subsequent activation, which can then signal through TGF-[3 receptors. In the context of
retinal disease, dysregulated TGF-[3 signaling can contribute to pathological changes. By
inhibiting av38, nesvategrast may modulate TGF-[3 activity, potentially reducing its
detrimental effects.
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e avf36 Integrin and Angiogenesis: While primarily studied in the context of epithelial cells and
cancer, av36 integrin has also been implicated in angiogenesis. Its expression can be
induced in endothelial cells under certain pathological conditions. av36-mediated signaling
can influence the expression of pro- and anti-angiogenic factors, such as STAT1 and
survivin. Nesvategrast's inhibition of avf6 may contribute to its overall anti-angiogenic effect
by modulating these pathways.

Preclinical Data

A series of in vitro and in vivo preclinical studies have characterized the pharmacological profile
of nesvategrast.
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Integrin Cell
Parameter Value ) Reference
Subtype Line/System
IC50 avp3 (human) 0.6 nM Purified integrin
avf36 (human) 8 nM Purified integrin
avp8 (human) 13 nM Purified integrin
Human, rat,
IC50 (Cell _ _ .
) Vitronectin 7.6 pM-76 nM rabbit, dog cell
Adhesion) i
ines

Experimental Protocols

Objective: To determine the inhibitory activity of nesvategrast against purified human av33,
avf36, and av38 integrins.

Methodology: A competitive binding assay was performed using purified integrins and their
respective biotinylated ligands (e.qg., vitronectin for av(33). Nesvategrast was added at
varying concentrations, and the displacement of the biotinylated ligand was measured to
calculate the 1C50 value.

Objective: To assess the ability of nesvategrast to inhibit integrin-mediated cell adhesion.

Methodology: Various cell lines (human, rat, rabbit, and dog) were seeded onto plates coated
with vitronectin. Cells were pre-incubated with different concentrations of nesvategrast. After
an incubation period, non-adherent cells were washed away, and the remaining adherent
cells were quantified to determine the IC50 for inhibition of cell adhesion.

Objective: To evaluate the effect of nesvategrast on retinal neovascularization in a model of
ischemic retinopathy.

Methodology: Neonatal mice were exposed to a hyperoxic environment (75% oxygen) from
postnatal day 7 (P7) to P12 to induce vaso-obliteration in the central retina. At P12, the mice
were returned to normoxic conditions, which triggers retinal neovascularization.
Nesvategrast (as a topical eye drop) or vehicle was administered daily. At P17, the retinas
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were dissected, flat-mounted, and stained to visualize the vasculature. The extent of
neovascularization was quantified and compared between the treatment and control groups.
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» Objective: To assess the efficacy of nesvategrast in a model of exudative age-related
macular degeneration.
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» Methodology: Laser photocoagulation was used to rupture Bruch's membrane in the eyes of
adult mice, inducing the growth of new blood vessels from the choroid into the subretinal
space. Topical nesvategrast or vehicle was administered daily. After a defined period
(typically 7-14 days), the eyes were enucleated, and choroidal flat mounts were prepared.
The area of CNV was visualized by staining and quantified.

Clinical Development

Nesvategrast has been evaluated in clinical trials for diabetic eye disease.

Phase 1b Study in Diabetic Macular Edema (DME)

A Phase 1b clinical trial assessed the safety, tolerability, and biological activity of nesvategrast
eye drops in patients with DME. The study demonstrated that nesvategrast was well-tolerated
and showed preliminary evidence of biological activity, supporting further development.

Phase 2 DR:EAM Clinical Trial

o Objective: To evaluate the safety and efficacy of two different doses of hesvategrast eye
drops compared to placebo in patients with diabetic retinopathy.

o Design: A multicenter, randomized, double-masked, placebo-controlled study.

o Patient Population: 225 adult patients with moderately severe to severe non-proliferative
diabetic retinopathy (NPDR) or mild proliferative diabetic retinopathy (PDR) with minimal
vision loss.

o Treatment: Patients were randomized to receive one of two concentrations of nesvategrast
or a placebo eye drop, administered daily for 24 weeks.

e Primary Endpoint: The percentage of patients with a 22-step improvement in the Diabetic
Retinopathy Severity Scale (DRSS) score at 24 weeks.

e Secondary Endpoints: Included the prevention of progression to vision-threatening events
(VTESs) and the time to requirement for intravitreal injections or laser treatment.

Topline Results of the DR:EAM Trial
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In March 2024, it was announced that the DR:EAM trial did not meet its primary endpoint of a
statistically significant improvement in the DRSS score compared to placebo. The trial also did
not meet its key secondary efficacy endpoints. However, nesvategrast was found to be safe
and well-tolerated. A post-hoc analysis of a key secondary endpoint suggested a statistically
significant reduction in the development of VTESs in a subgroup of patients with moderately
severe to severe NPDR at baseline. The full results of the DR:EAM trial have not yet been
published in a peer-reviewed journal.

Conclusion

Nesvategrast is a selective RGD integrin inhibitor with a well-defined preclinical
pharmacological profile, demonstrating potent inhibition of avp3, av36, and av38 integrins and
efficacy in animal models of ocular neovascularization. Its mechanism of action is centered on
the disruption of key signaling pathways involved in angiogenesis and vascular permeability.
Despite the promising preclinical data, the Phase 2 DR:EAM clinical trial did not demonstrate a
significant clinical benefit in the overall study population with diabetic retinopathy. Further
analysis of the clinical data, particularly in specific patient subgroups, and potentially further
research into its mechanism of action, will be necessary to determine the future of
nesvategrast in the treatment of retinal vascular diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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